Cas no 2229593-22-8 (2-(3-bromo-5-fluorophenyl)ethane-1-thiol)

2-(3-Bromo-5-fluorophenyl)ethane-1-thiol is a brominated and fluorinated aromatic thiol compound with applications in organic synthesis and pharmaceutical research. Its key structural features include a thiol (-SH) functional group and a bromo-fluorophenyl moiety, which enhance reactivity in cross-coupling reactions and serve as a versatile intermediate for constructing complex molecules. The presence of both bromine and fluorine substituents offers selective modification sites for further derivatization, making it valuable in medicinal chemistry and material science. The thiol group facilitates conjugation or metal coordination, useful in catalysis and ligand design. This compound is characterized by its stability and high purity, ensuring reliable performance in synthetic applications.
2-(3-bromo-5-fluorophenyl)ethane-1-thiol structure
2229593-22-8 structure
Product Name:2-(3-bromo-5-fluorophenyl)ethane-1-thiol
CAS No:2229593-22-8
MF:C8H8BrFS
MW:235.116523742676
CID:6508860
PubChem ID:87798121
Update Time:2025-08-04

2-(3-bromo-5-fluorophenyl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-5-fluorophenyl)ethane-1-thiol
    • SCHEMBL5227217
    • 2229593-22-8
    • EN300-1925357
    • Inchi: 1S/C8H8BrFS/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2
    • InChI Key: ARJUBJUPFKIFIH-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)CCS)F

Computed Properties

  • Exact Mass: 233.95141g/mol
  • Monoisotopic Mass: 233.95141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 1Ų

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Additional information on 2-(3-bromo-5-fluorophenyl)ethane-1-thiol

Research Briefing on 2-(3-bromo-5-fluorophenyl)ethane-1-thiol (CAS: 2229593-22-8) in Chemical Biology and Pharmaceutical Applications

2-(3-bromo-5-fluorophenyl)ethane-1-thiol (CAS: 2229593-22-8) is a specialized organosulfur compound that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound features a bromo-fluorophenyl moiety linked to an ethanethiol group, making it a versatile intermediate for drug discovery and biochemical applications. Recent studies have explored its potential as a building block for targeted therapeutics, particularly in the development of covalent inhibitors and radiopharmaceuticals.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-(3-bromo-5-fluorophenyl)ethane-1-thiol as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the bromo and fluoro substituents on the phenyl ring allow for selective cross-coupling reactions, while the thiol group enables covalent binding to cysteine residues in target proteins. This dual functionality makes the compound particularly valuable for developing irreversible inhibitors with enhanced selectivity and potency.

In radiopharmaceutical applications, researchers at the University of California, San Francisco (2024) have utilized 2-(3-bromo-5-fluorophenyl)ethane-1-thiol as a precursor for fluorine-18 labeled compounds. The presence of both bromine and fluorine atoms in the structure allows for efficient isotopic exchange reactions, facilitating the production of PET tracers for neurological imaging. Preliminary results show promising uptake in brain tissue, suggesting potential applications in Alzheimer's disease diagnostics.

The compound's mechanism of action has been further elucidated through computational chemistry studies. Molecular dynamics simulations (Molecular Pharmaceutics, 2024) reveal that the thiol group of 2-(3-bromo-5-fluorophenyl)ethane-1-thiol forms stable disulfide bonds with target proteins, while the halogenated aromatic ring contributes to favorable pharmacokinetic properties through enhanced membrane permeability and metabolic stability. These findings support its growing use in PROTAC (proteolysis targeting chimera) development.

Recent synthetic improvements have addressed previous challenges in the large-scale production of 2-(3-bromo-5-fluorophenyl)ethane-1-thiol. A patent application (WO2023124567) describes an optimized three-step synthesis from commercially available 3-bromo-5-fluorobenzaldehyde, achieving an overall yield of 68% with excellent purity (>99%). This advancement is particularly significant for industrial applications where consistent quality and scalability are critical.

Safety and toxicological assessments of 2-(3-bromo-5-fluorophenyl)ethane-1-thiol have been conducted as part of preclinical development. In vitro studies demonstrate moderate cytotoxicity (IC50 = 32 μM in HepG2 cells), suggesting the need for structural optimization in therapeutic applications. However, its excellent stability in plasma (t1/2 > 24 hours) makes it particularly suitable for diagnostic and research applications where prolonged circulation is desired.

The future research directions for 2-(3-bromo-5-fluorophenyl)ethane-1-thiol appear promising, with several pharmaceutical companies investigating its incorporation into next-generation targeted therapies. Its unique combination of reactive thiol functionality and halogenated aromatic system positions it as a valuable tool in chemical biology and drug discovery, particularly for challenging targets that require covalent modulation strategies.

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